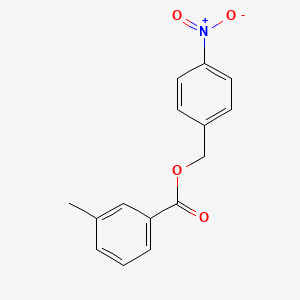![molecular formula C23H20N4O7 B11552644 N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552644.png)
N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups attached to a benzohydrazide core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation of 3,5-dinitrobenzohydrazide with an aldehyde or ketone derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is essential to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
- 2-(5-METHOXY-2-METHYL-1H-INDOLE-3-YL)-N’-[(E)-(SUBSTITUTED PHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is unique due to its specific combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N4O7 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(E)-[3-methoxy-2-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C23H20N4O7/c1-15-5-3-6-16(9-15)14-34-22-17(7-4-8-21(22)33-2)13-24-25-23(28)18-10-19(26(29)30)12-20(11-18)27(31)32/h3-13H,14H2,1-2H3,(H,25,28)/b24-13+ |
InChI Key |
MSPGNEXRFCLAMK-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552561.png)
![2-(naphthalen-1-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552564.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)dodecanamide](/img/structure/B11552567.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11552576.png)
![N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B11552578.png)
![2-(4-chlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11552591.png)
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11552594.png)
![2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11552598.png)

![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552607.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11552618.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11552631.png)
![4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11552634.png)

